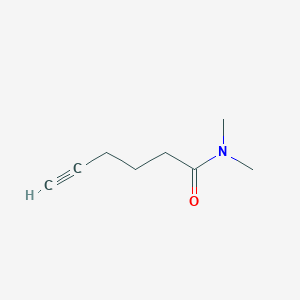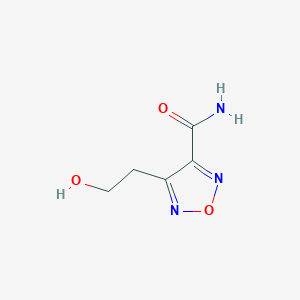![molecular formula C6H3Cl2N3 B15247622 6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
6,7-Dichloro-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5,7-dichloropyridine-2,3-diamine with various aldehydes under specific conditions. One common method involves the condensation of 5,7-dichloropyridine-2,3-diamine with benzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, phase transfer catalysis (PTC) can be employed to facilitate the reaction and improve the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The imidazo[4,5-b]pyridine ring system can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and amines.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various cellular processes . For example, it has been shown to inhibit the activity of specific kinases involved in signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
6,7-Dichloro-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds in the imidazopyridine family:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound has a bromine atom at the 6th position and a phenyl group at the 2nd position.
5,7-Dichloro-3H-imidazo[4,5-b]pyridine: This compound has chlorine atoms at the 5th and 7th positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H3Cl2N3 |
|---|---|
Peso molecular |
188.01 g/mol |
Nombre IUPAC |
6,7-dichloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6-5(4(3)8)10-2-11-6/h1-2H,(H,9,10,11) |
Clave InChI |
ZLJWICGACWMQAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C2C(=N1)N=CN2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)




![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)



![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)

